9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- is a complex organic compound belonging to the purine family. Its molecular formula is , and it has a molecular weight of approximately 327.29 g/mol. This compound features a purine base modified with an acetic acid moiety and a phenylmethoxycarbonyl group, which contributes to its unique chemical properties and biological activities. The structure includes characteristic functional groups typical of purines, such as amino and carbonyl groups, which play crucial roles in its reactivity and interactions with biological systems .
The chemical reactivity of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- primarily involves nucleophilic substitutions and hydrolysis reactions. For instance, the compound can undergo hydrolysis of the acetic acid group under basic or acidic conditions, leading to the formation of the corresponding purine derivative. Additionally, it can participate in cross-coupling reactions involving carbonyl derivatives, facilitated by reagents such as samarium(II) iodide .
This compound exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways. Its structural similarity to natural nucleotides allows it to interact with enzymes involved in nucleic acid metabolism. Preliminary studies suggest potential applications in cancer therapy due to its ability to inhibit cell proliferation in certain cancer cell lines. Furthermore, its effects on cellular signaling pathways are under investigation, which may reveal additional therapeutic potentials .
The synthesis of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- can be achieved through several methods:
The applications of 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- are diverse:
Interaction studies indicate that this compound can bind to various biological macromolecules, including proteins and nucleic acids. Its ability to mimic natural substrates allows it to interfere with enzymatic processes, making it a candidate for further investigation in drug design. Studies involving molecular docking simulations have shown promising results regarding its binding affinity for specific target enzymes involved in nucleotide metabolism .
Several compounds share structural similarities with 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-:
Compound Name | Molecular Formula | Key Features |
---|---|---|
9H-Purine-9-acetic acid | Contains a chlorine substituent; used as an antibacterial agent | |
G-Cbz-acetic acid | Features a benzyloxycarbonyl group; used in peptide synthesis | |
Ethyl 9-[6-p-chloroanilino]purineacetate | Similar purine structure; exhibits different biological activities |
Uniqueness: What distinguishes 9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]- from these compounds is its specific functionalization with the phenylmethoxycarbonyl group, which enhances its solubility and biological activity compared to other derivatives that lack this modification.